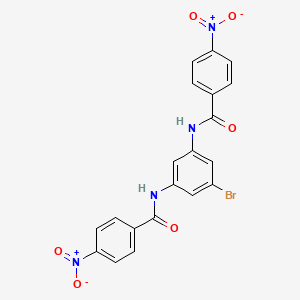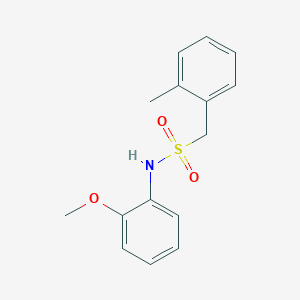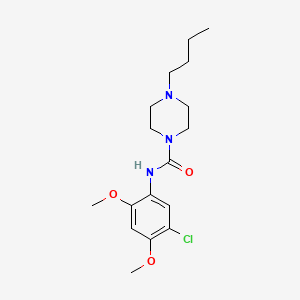
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as ML352, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of benzylpiperazine amides and has been synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood. However, studies have shown that it can target specific proteins and enzymes that play a crucial role in disease pathogenesis. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibiting HDAC activity can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells. Similarly, this compound can inhibit the activity of beta-secretase (BACE1), an enzyme that is involved in the production of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In Alzheimer's disease, this compound reduces the levels of amyloid-beta and reduces inflammation in the brain. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, this compound has been shown to have low toxicity, making it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of this compound in combination with other drugs for cancer treatment. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic applications. Further research is also required to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, this compound is a small molecule drug that has shown potential in treating various diseases. Its unique mechanism of action and low toxicity make it an ideal candidate for further research. With more studies, this compound has the potential to become a valuable drug for cancer treatment, Alzheimer's disease, and multiple sclerosis.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising results in treating various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta, a protein that is associated with the disease's pathogenesis. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPRHBUYQYHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[3-(4-morpholinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4727368.png)

![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4727374.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4727388.png)
![ethyl {[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4727394.png)

![5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide](/img/structure/B4727397.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)
![N-[4-(allyloxy)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4727426.png)


![2-(2-chlorophenyl)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4727463.png)